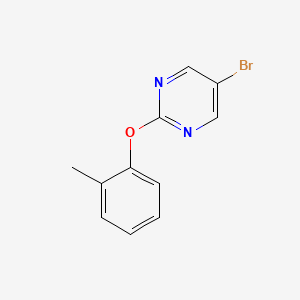

5-Bromo-2-(o-tolyloxy)pyrimidine

Beschreibung

Significance of Pyrimidine (B1678525) Heterocycles in Contemporary Chemical Research

Pyrimidine, a six-membered aromatic ring with two nitrogen atoms at the 1 and 3 positions, is a fundamental scaffold in chemistry and biology. gsconlinepress.comnumberanalytics.com Its derivatives are integral to life itself as components of nucleic acids (cytosine, thymine, and uracil) and essential vitamins like thiamine (B1217682) (Vitamin B1) and riboflavin (B1680620) (Vitamin B2). gsconlinepress.comresearchgate.net This inherent biological relevance makes the pyrimidine core a privileged structure in drug discovery. nih.govresearchgate.net

The versatility of the pyrimidine ring allows for easy modification at its 2, 4, 5, and 6 positions, enabling the creation of vast libraries of compounds with diverse pharmacological profiles. mdpi.comnih.gov Consequently, pyrimidine derivatives have been successfully developed into a wide array of therapeutic agents. nih.govnih.gov These include anticancer drugs (e.g., 5-Fluorouracil), antivirals (e.g., Zidovudine for HIV), antibacterials (e.g., Trimethoprim), and antihypertensives (e.g., Minoxidil). nih.govjacsdirectory.com The ability of the pyrimidine scaffold to interact with various biological targets through hydrogen bonding and by acting as a bioisostere for other aromatic systems contributes to its widespread success in medicinal chemistry. nih.govmdpi.com Beyond medicine, pyrimidine derivatives also find applications in materials science, such as in the development of organic light-emitting diodes (OLEDs) and fluorescent sensors. nih.govresearchgate.net

Table 1: Examples of Marketed Drugs Containing a Pyrimidine Core

| Drug Name | Therapeutic Class |

| 5-Fluorouracil | Anticancer |

| Zidovudine | Antiviral (Anti-HIV) |

| Trimethoprim | Antibacterial |

| Minoxidil | Antihypertensive |

| Rosuvastatin | Cardiovascular Agent |

| Imatinib | Anticancer |

| Rilpivirine | Antiviral (Anti-HIV) |

| Phenobarbital | Anticonvulsant/Sedative |

Overview of Halogenated Pyrimidine Derivatives in Modern Organic and Medicinal Chemistry

The introduction of halogen atoms (fluorine, chlorine, bromine, iodine) onto the pyrimidine scaffold is a common and powerful strategy in medicinal chemistry. researchgate.net Halogenation can profoundly influence a molecule's physicochemical properties, thereby enhancing its therapeutic potential. tutorchase.com For instance, halogens can increase a compound's lipophilicity, which affects its ability to dissolve in fats and cross biological membranes, potentially improving absorption and distribution in the body. tutorchase.com

Furthermore, halogens, particularly chlorine, bromine, and iodine, can participate in a specific type of non-covalent interaction known as halogen bonding. acs.orgtandfonline.com This is a directed interaction between the positively charged region on a halogen atom (the σ-hole) and a Lewis base, such as an oxygen or nitrogen atom in a biological target like a protein. acs.org This interaction can enhance the binding affinity and specificity of a drug for its target, leading to increased potency. researchgate.nettutorchase.com Approximately 20% of all pharmaceutical compounds are halogenated, underscoring the importance of this chemical modification. tandfonline.com

In organic synthesis, halogenated pyrimidines are versatile intermediates. The halogen atom, particularly bromine, serves as a useful handle for further chemical modifications, such as in transition metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling). mdpi.comnih.govnih.gov This allows for the construction of more complex molecular architectures from a simpler halogenated pyrimidine precursor. Various reagents and methods have been developed for the efficient bromination of pyrimidines, often at the C-5 position. mdpi.comnih.govbu.edu.eg

Research Landscape of 5-Bromo-2-(o-tolyloxy)pyrimidine and Structurally Related Analogues

Direct and extensive research on This compound is not widely documented in publicly available literature. However, its chemical structure—a pyrimidine ring brominated at the 5-position and substituted with an ortho-tolyloxy group at the 2-position—places it within a class of compounds of significant interest to synthetic and medicinal chemists. The synthesis of such compounds generally involves the reaction of a halogenated pyrimidine with a corresponding phenol (B47542). For example, the synthesis of 5-bromo-2-substituted pyrimidines can be achieved through various routes, often starting from precursors like 2-hydroxypyrimidine (B189755) or 5-bromo-2-chloropyrimidine (B32469). google.comgoogle.com

The research landscape can be understood by examining its close structural isomers and analogues, which have been synthesized and investigated.

5-Bromo-2-(p-tolyloxy)pyrimidine: This para-isomer has been noted in the context of agrochemical research, suggesting potential applications in agriculture, likely owing to its lipophilic nature.

5-Bromo-2-(m-tolyloxy)pyrimidine: The meta-isomer is commercially available, indicating its use as a building block in chemical synthesis. fluorochem.co.uk

5-Bromo-2-methoxypyrimidine and 5-Bromo-2-(methylthio)pyrimidine: These simpler analogues are also well-established chemical reagents. chemicalbook.comsigmaaldrich.com The methylthio derivative, for example, is a key intermediate in the synthesis of compounds targeting viral infections and cancer. Its mechanism often involves substitution reactions at the bromine and methylthio sites, allowing it to bind to various biological targets.

The general synthetic pathway to access 5-bromo-2-aryloxy-pyrimidines often involves the nucleophilic aromatic substitution of a dihalogenated pyrimidine, such as 5-bromo-2,4-dichloropyrimidine, with a substituted phenol. nih.gov The bromine at the C-5 position remains a key functional group for subsequent modifications via cross-coupling reactions to build molecular complexity. nih.gov Given the established biological activities of pyrimidines and the utility of the bromo-substituent, it is plausible that this compound is explored in proprietary drug discovery programs as an intermediate or a final compound for screening against various therapeutic targets.

Table 2: Structural Information of this compound and Its Isomers

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | Not available | C₁₁H₉BrN₂O | 265.11 |

| 5-Bromo-2-(m-tolyloxy)pyrimidine | Not available | C₁₁H₉BrN₂O | 265.11 |

| 5-Bromo-2-(p-tolyloxy)pyrimidine | 887430-90-2 scbt.com | C₁₁H₉BrN₂O | 265.11 |

| 5-Bromo-2-methoxypyrimidine | 14001-66-2 sigmaaldrich.com | C₅H₅BrN₂O | 189.01 |

| 5-Bromo-2-(methylthio)pyrimidine | 14001-67-3 chemicalbook.com | C₅H₅BrN₂S | 205.08 |

Structure

3D Structure

Eigenschaften

IUPAC Name |

5-bromo-2-(2-methylphenoxy)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrN2O/c1-8-4-2-3-5-10(8)15-11-13-6-9(12)7-14-11/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVBRWIXOEUXCIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OC2=NC=C(C=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80577381 | |

| Record name | 5-Bromo-2-(2-methylphenoxy)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80577381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73267-74-0 | |

| Record name | 5-Bromo-2-(2-methylphenoxy)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80577381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Transformations and Reactivity Studies of 5 Bromo 2 O Tolyloxy Pyrimidine

Reactivity at the 5-Bromo Position

The carbon-bromine bond at the fifth position of the pyrimidine (B1678525) ring is the most versatile site for chemical modification. Its reactivity is central to the functionalization of the molecule, enabling the introduction of diverse chemical groups through substitution and coupling reactions.

The bromine atom on the 5-Bromo-2-(o-tolyloxy)pyrimidine molecule can act as a leaving group in nucleophilic substitution reactions. This allows for the direct introduction of various nucleophiles, such as amines, thiols, or alkoxides, to the pyrimidine core under appropriate conditions. The electron-deficient nature of the pyrimidine ring facilitates these substitution reactions.

| Reactant | Nucleophile | Conditions | Product |

| This compound | Amine (R-NH₂) | Heat, Solvent | 5-(Amino)-2-(o-tolyloxy)pyrimidine |

| This compound | Thiol (R-SH) | Base, Solvent | 5-(Thio)-2-(o-tolyloxy)pyrimidine |

| This compound | Alkoxide (R-O⁻) | Heat, Solvent | 5-(Alkoxy)-2-(o-tolyloxy)pyrimidine |

Table 1: Representative Nucleophilic Substitution Reactions at the 5-Bromo Position. The specific reaction conditions can vary based on the strength of the nucleophile.

The bromine atom at position 5 is an ideal handle for transition metal-catalyzed cross-coupling reactions, which are powerful methods for forming carbon-carbon bonds. The Suzuki-Miyaura coupling reaction, in particular, is widely employed for the functionalization of 5-bromopyrimidines. mdpi.comresearchgate.netrsc.org

In a typical Suzuki reaction, this compound is reacted with an aryl or heteroaryl boronic acid in the presence of a palladium catalyst, such as Palladium(0) tetrakis(triphenylphosphine) (Pd(PPh₃)₄), and a base like potassium phosphate (B84403) (K₃PO₄). mdpi.comnih.gov These reactions are often carried out in a solvent mixture, such as 1,4-dioxane (B91453) and water, and may be accelerated by microwave irradiation. mdpi.comresearchgate.net This methodology allows for the synthesis of a wide array of 5-aryl-2-(o-tolyloxy)pyrimidine derivatives. rsc.org While less commonly cited for this specific substrate, the Stille coupling, which uses organotin reagents, represents another viable transition metal-catalyzed pathway for functionalization at the 5-position.

| Coupling Partner | Catalyst | Base | Solvent | Product |

| Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 5-Phenyl-2-(o-tolyloxy)pyrimidine |

| Thiophene-2-boronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 5-(Thiophen-2-yl)-2-(o-tolyloxy)pyrimidine |

| Pyridine-3-boronic acid | XPhosPdG2/XPhos | Cs₂CO₃ | Toluene/H₂O | 5-(Pyridin-3-yl)-2-(o-tolyloxy)pyrimidine |

Table 2: Examples of Suzuki-Miyaura Coupling Reactions for the Functionalization of this compound.

Transformations Involving the 2-(o-Tolyloxy) Moiety

The 2-(o-tolyloxy) group provides another site for chemical modification, specifically at the methyl group attached to the phenyl ring.

The methyl group of the o-tolyl substituent is susceptible to oxidation. In reactions involving alkyl-substituted pyrimidines, strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) can convert the alkyl group into a carboxylic acid. researchgate.net Applying this principle, the methyl group of this compound can be oxidized to a carboxylic acid, yielding 2-((5-bromopyrimidin-2-yl)oxy)benzoic acid. This transformation introduces a new functional group that can be used for further derivatization, such as amide or ester formation.

| Reactant | Reagent | Product |

| This compound | Potassium permanganate (KMnO₄) | 2-((5-bromopyrimidin-2-yl)oxy)benzoic acid |

Table 3: Oxidation of the Methyl Group on the o-Tolyloxy Moiety.

Reactivity of the Pyrimidine Ring System

The heterocyclic pyrimidine ring itself can undergo chemical transformations, most notably reduction.

Pyrimidines exhibit lower aromaticity compared to other aromatic heterocycles like pyridine, which makes them more susceptible to reduction. researchgate.net The pyrimidine ring in this compound can be reduced using hydride reagents such as sodium borohydride (B1222165). researchgate.net This reaction typically leads to the formation of a tetrahydropyrimidine (B8763341) derivative, saturating the double bonds within the heterocyclic ring. researchgate.net This transformation significantly alters the geometry and electronic properties of the core structure.

| Reactant | Reagent | Product |

| This compound | Sodium borohydride (NaBH₄) | 5-Bromo-2-(o-tolyloxy)-1,2,3,4-tetrahydropyrimidine |

Table 4: Reduction of the Pyrimidine Ring.

Vicarious Nucleophilic Substitution at Pyrimidine Ring Positions

Vicarious Nucleophilic Substitution (VNS) is a powerful method for the C-H functionalization of electron-deficient aromatic and heteroaromatic rings. google.comwikipedia.orgorganic-chemistry.org The reaction involves the nucleophilic replacement of a hydrogen atom by a carbanion that bears a leaving group at the nucleophilic center. organic-chemistry.org The pyrimidine ring, being a six-membered nitrogen-based heterocycle, is inherently electron-poor and thus a suitable substrate for nucleophilic aromatic substitution. researchgate.netyoutube.com

The presence of two nitrogen atoms in the pyrimidine core of this compound significantly lowers the π-electron density, making the ring susceptible to attack by strong nucleophiles. VNS reactions typically proceed via the formation of a Meisenheimer-type adduct, followed by a base-induced β-elimination of a leaving group from the attacking nucleophile to restore aromaticity. thieme-connect.comnih.gov

While direct studies on the VNS reactivity of this compound are not extensively documented in the reviewed literature, the reactivity of analogous compounds provides strong evidence for its potential. For instance, 5-bromo-2-fluoropyrimidine (B1268855) is known to undergo acid-catalysed vicarious nucleophilic substitution at the 4- and 6-positions. ossila.com These positions are ortho and para to the ring nitrogens, respectively, and are the most electron-deficient carbons, making them prime targets for nucleophilic attack. youtube.com

Based on these principles, it is projected that this compound would react with suitable carbanions, such as those derived from chloromethyl phenyl sulfone, at the C4 and C6 positions. The reaction would proceed as follows:

Generation of a carbanion from a C-H acid bearing a leaving group (e.g., Cl, SO₂Ph).

Nucleophilic addition of the carbanion to the C4 or C6 position of the pyrimidine ring.

Base-induced elimination of HX from the resulting σ-adduct to yield the C-H substituted product.

This methodology offers a direct route to introduce new alkyl or functionalized side chains onto the pyrimidine core, a transformation that is challenging to achieve through classical electrophilic substitution methods. nih.gov

Advanced Derivatization Strategies for Diverse Chemical Scaffolds

The 5-bromo-2-aryloxypyrimidine motif is a key structural element in various biologically active molecules. The bromine atom at the C5 position serves as a versatile handle for a wide range of advanced derivatization reactions, particularly palladium-catalyzed cross-coupling reactions. These strategies allow for the construction of complex molecular scaffolds with significant three-dimensional diversity. researchgate.netacs.org

The utility of this scaffold is exemplified by its presence in Macitentan, a dual endothelin receptor antagonist. ijsrst.comnih.gov The synthesis of Macitentan and its analogues often involves the coupling of a 5-bromopyrimidine (B23866) unit, highlighting the industrial and pharmaceutical relevance of these derivatization techniques. google.comijsrst.comresearchgate.netacs.org

Key derivatization strategies for the this compound scaffold include:

Suzuki-Miyaura Coupling: This reaction enables the formation of C-C bonds by coupling the C5-bromo position with a variety of organoboron reagents (boronic acids or esters). This is one of the most widely used methods for introducing aryl, heteroaryl, or alkyl groups at this position. Studies on closely related substrates like 2-methoxy-5-bromopyrimidine have demonstrated efficient Suzuki cross-coupling with heteroaryl halides to generate complex bi- and poly-aryl systems. worktribe.com

Stille Coupling: This involves the reaction with organostannanes to form new C-C bonds, offering an alternative to Suzuki coupling, especially for substrates sensitive to boronic acids.

Heck Coupling: This reaction allows for the introduction of alkenyl groups at the C5 position by reacting with alkenes in the presence of a palladium catalyst.

Buchwald-Hartwig Amination: This powerful method facilitates the formation of C-N bonds, enabling the introduction of a wide range of primary and secondary amines, anilines, and other nitrogen-containing moieties.

Sonogashira Coupling: This reaction is used to introduce terminal alkynes, creating a C-C triple bond at the C5 position, which can be further functionalized.

These cross-coupling reactions provide a modular platform for fragment-based drug discovery, allowing for the systematic elaboration of the 5-bromopyrimidine core to explore chemical space and optimize biological activity. acs.org The table below summarizes the potential of these derivatization strategies.

| Reaction Type | Coupling Partner | Catalyst/Reagents (Typical) | Resulting Linkage | Scaffold Type |

|---|---|---|---|---|

| Suzuki-Miyaura | R-B(OH)₂ or R-B(OR')₂ | Pd(PPh₃)₄, PdCl₂(dppf), Na₂CO₃/K₃PO₄ | C₅-R (Aryl, Heteroaryl, Alkyl) | Bi-aryl, Heteroaryl-pyrimidine |

| Stille | R-Sn(Alkyl)₃ | Pd(PPh₃)₄ | C₅-R (Aryl, Alkenyl) | Aryl/Alkenyl-substituted Pyrimidine |

| Heck | Alkene (H₂C=CHR) | Pd(OAc)₂, P(o-tol)₃, Base | C₅-CH=CHR | Alkenyl-pyrimidine |

| Buchwald-Hartwig | R¹R²NH | Pd₂(dba)₃, Ligand (e.g., BINAP), Base (e.g., NaOtBu) | C₅-NR¹R² | Aminopyrimidine |

| Sonogashira | Terminal Alkyne (HC≡CR) | PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N) | C₅-C≡CR | Alkynyl-pyrimidine |

Advanced Characterization and Structural Elucidation Methodologies

Application of Spectroscopic Techniques for Structural Confirmation

Spectroscopic analysis is fundamental to confirming the molecular structure of 5-Bromo-2-(o-tolyloxy)pyrimidine. Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) each provide unique and complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to map the carbon-hydrogen framework of the molecule.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the pyrimidine (B1678525) and o-tolyl moieties. The two protons on the pyrimidine ring, being chemically non-equivalent, would likely appear as singlets or doublets in the aromatic region, typically downfield due to the electron-withdrawing nature of the ring nitrogens and the bromine atom. For example, in related compounds like 5-bromopyrimidine-2-carbonitrile, the pyrimidine protons show characteristic shifts. chemicalbook.com The protons of the o-tolyl group would present as a set of multiplets in the aromatic region, with a distinct singlet for the methyl (CH₃) group in the upfield region.

¹³C NMR: The carbon NMR spectrum would confirm the presence of all 11 unique carbon atoms in the structure. The chemical shifts would differentiate between the carbons of the pyrimidine ring and the o-tolyl group. The carbon atom bonded to the bromine (C5) would be significantly influenced, and the ether linkage (C2-O) would also have a characteristic resonance.

Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in the molecule by detecting their characteristic vibrational frequencies. Key expected absorptions for this compound include:

C=N and C=C stretching vibrations from the pyrimidine ring.

Aromatic C-H stretching from both ring systems.

Strong C-O-C (aryl ether) stretching vibrations.

C-Br stretching, typically found in the fingerprint region at lower wavenumbers.

Mass Spectrometry (MS): Mass spectrometry determines the molecular weight and can provide information about the molecule's fragmentation pattern, further confirming its structure. For this compound (C₁₁H₉BrN₂O), the mass spectrum would show a characteristic molecular ion peak (M⁺). Due to the presence of bromine, this peak would appear as a pair of signals (M⁺ and M+2⁺) with nearly equal intensity, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

| Technique | Feature | Expected Observation |

|---|---|---|

| ¹H NMR | Pyrimidine Protons (H4, H6) | ~8.5 - 9.0 ppm (singlets or doublets) |

| o-Tolyl Protons | ~7.0 - 7.5 ppm (multiplets) | |

| Methyl Protons (-CH₃) | ~2.2 - 2.5 ppm (singlet) | |

| IR Spectroscopy | Aromatic C-H Stretch | ~3000 - 3100 cm⁻¹ |

| C=N / C=C Stretch (Pyrimidine) | ~1550 - 1650 cm⁻¹ | |

| Aryl Ether (C-O-C) Stretch | ~1200 - 1250 cm⁻¹ (asymmetric) | |

| Mass Spectrometry | Molecular Ion Peak (M⁺) | Isotopic cluster for Br at m/z 279/281 |

Crystallographic Studies of this compound Analogues for Solid-State Structural Insights

While a specific crystal structure for this compound is not publicly available, analysis of its close analogues via single-crystal X-ray diffraction provides critical insights into its likely solid-state conformation, molecular packing, and intermolecular interactions.

Studies on related brominated pyrimidines reveal common structural motifs. For instance, the crystal structure of 5-Bromo-2-iodopyrimidine (B48921) shows a planar molecular structure. researchgate.net In the case of 5-bromo-2-chloro-6-methylpyrimidin-4-amine, X-ray analysis was crucial in confirming the regioselectivity of a synthesis reaction, and its crystal structure was stabilized by N-H···N hydrogen bonds. researchgate.net Another analogue, 5-Bromo-N-methylpyrimidin-2-amine, crystallizes in the triclinic system and features a two-dimensional network linked by C-H···N, C-H···Br, and N-H···N hydrogen bonds. nih.gov

From these analogues, we can infer several properties for this compound:

Planarity: The pyrimidine ring itself is expected to be essentially planar.

Conformation: The most significant structural variable is the dihedral angle between the plane of the pyrimidine ring and the plane of the o-tolyl ring. Steric hindrance from the ortho-methyl group will likely cause a significant twist out of planarity.

Intermolecular Interactions: Unlike analogues with amine groups, this compound lacks strong hydrogen bond donors. Therefore, its crystal packing would be primarily governed by weaker van der Waals forces and potentially C-H···N or C-H···O interactions.

| Compound | Crystal System | Space Group | Key Structural Feature | Reference |

|---|---|---|---|---|

| 5-Bromo-2-iodopyrimidine | Not specified | Not specified | Molecule is located on a crystallographic mirror plane. | researchgate.net |

| 5-Bromo-N-methylpyrimidin-2-amine | Triclinic | P-1 | Pyrimidine ring is essentially planar; molecules linked by various hydrogen bonds. | nih.gov |

| 5-bromo-2-chloro-6-methylpyrimidin-4-amine | Monoclinic | P2₁/n | Structure confirmed regioselective synthesis; stabilized by O-H···N and O-H···O bonds with water molecules. | researchgate.net |

| (+)-(5R,6R)-5-Bromo-6-ethoxy-5,6-dihydro-2',3'-isopropylidene-β-D-ribofuranosyl-uracil | Monoclinic | P2₁ | Dihydropyrimidine ring adopts a half-chair form. | nih.gov |

Computational Structural Analysis and Conformational Studies

Computational chemistry, particularly using Density Functional Theory (DFT), offers a powerful tool for investigating the structural and electronic properties of this compound, complementing experimental data. Such studies, like those performed on 5-Bromo-2-Hydroxybenzaldehyde, can predict molecular geometry, vibrational frequencies, and electronic properties with high accuracy. nih.gov

For this compound, a key area of computational investigation would be its conformational landscape. The central point of flexibility is the C-O bond linking the two aromatic rings.

Potential Energy Surface Scan: By systematically rotating the tolyloxy group relative to the pyrimidine ring, a potential energy surface can be generated. This would identify the most stable conformation (the global minimum) and any other low-energy rotational isomers (local minima). The results would quantify the steric strain induced by the ortho-methyl group and predict the most likely dihedral angle between the rings.

Optimized Geometry: DFT calculations would provide optimized bond lengths and bond angles for the lowest energy conformer. These theoretical values can be compared with experimental data from crystallography if it becomes available.

Electronic Properties: Computational models can also calculate the distribution of electron density, molecular electrostatic potential (MEP), and the energies of frontier molecular orbitals (HOMO and LUMO). This information is valuable for predicting the molecule's reactivity and potential sites for intermolecular interactions.

These theoretical insights are invaluable for rationalizing the compound's observed properties and guiding further research into its chemical behavior.

Theoretical and Computational Chemistry Investigations of 5 Bromo 2 O Tolyloxy Pyrimidine

Density Functional Theory (DFT) Studies for Elucidating Electronic Structure and Reactivity Profiles

Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic structure and reactivity of molecules. For pyrimidine (B1678525) derivatives, DFT calculations can predict various properties such as optimized geometry, frontier molecular orbitals (HOMO and LUMO), and electrostatic potential surfaces. These calculations help in understanding the reactivity and stability of the compounds.

For instance, the HOMO-LUMO energy gap is a critical parameter for determining molecular reactivity; a smaller gap suggests higher reactivity. DFT studies on similar pyrimidine-based compounds have been used to correlate their electronic properties with their observed biological activities. The distribution of electron density, as calculated by DFT, can identify the most likely sites for electrophilic and nucleophilic attack, which is essential for predicting the outcomes of chemical reactions.

Molecular Modeling Approaches for Understanding Molecular Interactions

Molecular modeling encompasses a range of computational techniques to model and predict the behavior of molecules. These methods are instrumental in drug discovery and materials science.

Molecular Docking Simulations for Binding Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. semanticscholar.org This technique is widely used to understand the interaction between a ligand and a protein at the atomic level. semanticscholar.org For pyrimidine derivatives, which are known to exhibit a wide range of biological activities, molecular docking can identify potential protein targets and elucidate their binding modes. nih.govmdpi.comresearchgate.net

Docking studies on various pyrimidine analogues have successfully predicted their binding affinities and interactions with target proteins, such as kinases and other enzymes. nih.govresearchgate.net These simulations can reveal key interactions, like hydrogen bonds and hydrophobic interactions, that are crucial for the stability of the ligand-protein complex. semanticscholar.org The insights gained from docking studies are invaluable for the rational design of new, more potent inhibitors. nih.gov

Table 1: Molecular Docking Parameters for Pyrimidine Derivatives

| Parameter | Description | Typical Values |

|---|---|---|

| Binding Affinity | The strength of the binding interaction between the ligand and the protein. | -5 to -12 kcal/mol |

| Glide Score | A scoring function used to rank docked poses. | -4 to -10 |

| Hydrogen Bonds | The number and type of hydrogen bonds formed between the ligand and the protein. | 1-5 bonds |

Molecular Dynamics Simulations for Conformational Stability and Interaction Dynamics

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecules over time. mdpi.com This method can be used to study the conformational stability of 5-Bromo-2-(o-tolyloxy)pyrimidine and its complexes with biological macromolecules. nih.gov MD simulations can also shed light on the dynamics of binding and unbinding events, offering a more comprehensive understanding of molecular interactions than static docking models. mdpi.com

In the context of pyrimidine derivatives, MD simulations have been employed to assess the stability of ligand-protein complexes predicted by docking studies. nih.gov These simulations can reveal changes in the protein's conformation upon ligand binding and provide insights into the flexibility of the ligand within the binding site. The results of MD simulations are crucial for validating docking poses and for understanding the allosteric effects that may influence biological activity. nih.gov

Computational Prediction of Chemical Reactivity and Stability

Computational methods can be used to predict the chemical reactivity and stability of this compound under various conditions. DFT calculations, for example, can provide information on bond dissociation energies, reaction enthalpies, and activation barriers. This data is essential for predicting the compound's stability and its propensity to undergo specific chemical transformations.

The reactivity of the pyrimidine ring can be assessed by calculating various reactivity descriptors, such as Fukui functions and local softness. These descriptors help to identify the most reactive sites in the molecule, guiding the design of synthetic routes and predicting potential side reactions.

Analysis of Chemoselectivity and Regioselectivity in Synthetic Transformations

Computational chemistry plays a vital role in understanding and predicting the chemoselectivity and regioselectivity of synthetic reactions involving pyrimidine derivatives. nih.gov For a molecule with multiple reactive sites, such as this compound, predicting which site will react preferentially is a significant challenge.

Studies on similar halogenated pyrimidines have shown that the regioselectivity of nucleophilic substitution reactions can be rationalized using computational models. researchgate.netarabjchem.org For instance, the reaction of 5-bromo-2,4-dichloro-6-methylpyrimidine (B181392) with ammonia (B1221849) leads to the selective displacement of the chlorine atom at the 4-position. researchgate.netarabjchem.org Computational analysis can explain this preference by comparing the activation energies for the attack at different positions. These theoretical predictions are invaluable for optimizing reaction conditions and for the design of efficient and selective synthetic strategies.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 5-bromo-2,4-dichloro-6-methylpyrimidine |

| Ammonia |

Exploration of Biological Activities and Mechanisms of Action in Research Contexts

Research into Antimicrobial Properties of Pyrimidine (B1678525) Derivatives

Antifungal Activity Research

Research into the biological activities of 5-Bromo-2-(o-tolyloxy)pyrimidine has revealed its potential as a scaffold for the development of novel antifungal agents. Studies have shown that derivatives of this compound exhibit inhibitory activity against various fungal pathogens. The core structure is often modified to enhance potency and explore the structure-activity relationships that govern its antifungal effects.

Other Targeted Biological Activities in Preclinical Research

Beyond its antifungal potential, derivatives of this compound have been investigated for other therapeutic applications in preclinical research settings.

Bone Anabolic Agents: Certain pyrimidine derivatives have been explored for their potential as bone anabolic agents. These compounds are designed to stimulate bone formation, offering a potential therapeutic strategy for conditions like osteoporosis.

Complement Factor D Inhibitors: The 2-(aryloxy)-5-halopyrimidine core, which is characteristic of this compound, has been identified as a key pharmacophore in the development of complement factor D inhibitors. Complement factor D is a crucial enzyme in the alternative pathway of the complement system, which is implicated in various inflammatory and autoimmune diseases. Inhibition of this enzyme is a promising therapeutic target.

Structure-Activity Relationship (SAR) Studies for this compound Derivatives to Inform Design

Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of lead compounds. For derivatives of this compound, these studies have provided valuable insights into how chemical modifications influence their biological activity.

For instance, in the context of antifungal activity, modifications to the pyrimidine ring and the tolyloxy group have been systematically explored. These studies help to identify the key structural features required for potent antifungal effects and to guide the design of more effective and selective antifungal agents.

Application in Chemical Biology as Research Tools

The unique properties of this compound and its derivatives also lend themselves to applications in chemical biology as research tools.

DNA Synthesis Markers: While direct application as a DNA synthesis marker is not extensively documented, the pyrimidine core is a fundamental component of nucleobases. This structural feature makes it a candidate for modification and incorporation into nucleic acid probes, which can be used to study DNA synthesis and repair processes.

Fluorescent Probes: By incorporating fluorophores or through strategic chemical modifications to induce fluorescence, derivatives of this compound can be developed into fluorescent probes. These probes can be utilized to visualize and track biological processes and molecules within living cells, providing valuable insights into cellular function and disease mechanisms.

Applications in Advanced Materials Science and Agrochemical Research

Utilization in the Design and Synthesis of Materials with Tailored Electronic or Optical Properties

The general class of pyrimidine (B1678525) derivatives is of interest in materials science due to the electron-deficient nature of the pyrimidine ring, which can be exploited in the design of functional materials. However, specific research into 5-Bromo-2-(o-tolyloxy)pyrimidine for these purposes has not been reported.

There are no studies available that describe the synthesis or characterization of push-pull systems incorporating the this compound moiety.

The potential of this compound as a component in organic semiconductors has not been explored in any published research. There is no data regarding its charge transport properties or performance in electronic devices.

While fluorescent probes are often built upon heterocyclic scaffolds like pyrimidine, there is no evidence of this compound being used as a precursor or core structure for developing fluorescent dyes for biological imaging.

Investigation as Potential Agrochemical Candidates

Many halogenated and ether-linked heterocyclic compounds are investigated for their biological activity in the agrochemical sector. Nonetheless, a search of the relevant literature yields no studies on the efficacy of this compound as a potential herbicide, insecticide, or fungicide.

Compound Information Table

| Compound Name |

| This compound |

Basic Properties of this compound

| Property | Value | Source |

| CAS Number | 73267-74-0 | vwr.comsigmaaldrich.com |

| Molecular Weight | 265.11 g/mol | sigmaaldrich.com |

| IUPAC Name | 5-bromo-2-(2-methylphenoxy)pyrimidine | sigmaaldrich.com |

| Physical Form | Solid | sigmaaldrich.com |

| Purity | ≥97% | vwr.com |

Future Research Directions and Perspectives

Development of Novel, Sustainable, and Efficient Synthetic Methodologies for 5-Bromo-2-(o-tolyloxy)pyrimidine

The synthesis of 5-bromo-2-substituted pyrimidines is a cornerstone of many research endeavors. Traditional methods, while effective, often rely on harsh reagents and multi-step procedures, leading to significant waste and high costs. google.com A notable advancement in this area is the development of a one-step synthesis for 5-bromo-2-substituted pyrimidine (B1678525) compounds using 2-bromomalonaldehyde (B19672) and amidine compounds as starting materials. google.com This method simplifies the manufacturing process, reduces synthesis costs, and offers a safer, more efficient route for large-scale production in the pharmaceutical and chemical industries. google.com

Future research in the synthesis of this compound should prioritize the development of even more sustainable and efficient methodologies. One promising avenue is the exploration of visible-light-driven photocatalytic oxidation. This approach has been successfully applied to the synthesis of other 2-substituted pyrimidines, utilizing an organic photocatalyst and molecular oxygen as an inexpensive and environmentally benign oxidant. rsc.org Adapting this green chemistry approach could significantly reduce the environmental footprint associated with the synthesis of this compound.

Furthermore, the development of one-pot synthetic protocols presents another key area for future investigation. A facile one-pot synthesis of 3-arylamino-2-polyhydroxyalkyl-substituted indoles from unprotected sugars and aromatic amines has demonstrated the potential for atom economy and high yields under mild reaction conditions. rsc.org Applying similar one-pot strategies to the synthesis of this compound, possibly through tandem reactions, could streamline the production process by minimizing solvent use and eliminating the need for intermediate purification steps. nih.gov

Advanced Integration of Computational Approaches for Rational Design and Mechanism Elucidation

Computational chemistry offers a powerful toolkit for accelerating the discovery and optimization of novel molecules. For pyrimidine derivatives, computational studies, particularly those employing Density Functional Theory (DFT), have been instrumental in understanding their electronic structure, stability, and reactivity. jchemrev.comjchemrev.com These computational models can predict various molecular properties, including bond lengths, bond angles, and electronic total energies, providing valuable insights that can guide the rational design of new compounds. jchemrev.com

Future research on this compound should leverage these advanced computational approaches. For instance, DFT calculations can be used to elucidate the reaction mechanisms of its synthesis, helping to optimize reaction conditions and improve yields. jchemrev.com Time-Dependent DFT (TD-DFT) can be employed to characterize the electronic structure and spectroscopic properties of the molecule and its potential derivatives. jchemrev.com

Moreover, computational tools can be used to predict the biological activity and pharmacokinetic properties of novel derivatives. nih.gov By performing in silico screening, researchers can prioritize the synthesis of compounds with the most promising therapeutic potential, thereby saving time and resources. For example, computational analysis of arylhydrazone thiazolo[3,2-a]pyrimidine derivatives has been used to reproduce experimental spectra and understand their conformational behavior, demonstrating the power of these methods in characterizing new compounds. researchgate.net

Design and Synthesis of New Derivatives with Precisely Tailored Reactivity and Biological Profiles

The pyrimidine scaffold is a well-established pharmacophore found in a wide array of therapeutic agents, including anticancer, antimicrobial, and anti-inflammatory drugs. orientjchem.orgmdpi.com The bromine atom at the 5-position and the tolyloxy group at the 2-position of this compound offer versatile handles for chemical modification, allowing for the design and synthesis of new derivatives with precisely tailored properties.

Future research should focus on creating libraries of derivatives by modifying these key positions. For example, the bromine atom can be readily displaced through various cross-coupling reactions, such as the Suzuki-Miyaura reaction, to introduce a wide range of substituents. benthamscience.com This approach can be used to develop derivatives with enhanced biological activity or specific photophysical properties for applications in materials science.

The design of these new derivatives should be guided by a deep understanding of structure-activity relationships. For instance, in the development of 2-arylaminopyrimidine derivatives as inhibitors for acute lung injury, specific structural modifications were shown to significantly impact their anti-inflammatory activity. nih.gov Similarly, the synthesis and evaluation of a broad range of pyrimidine derivatives as antimicrobial agents have highlighted the importance of the substituent pattern for their efficacy. ijpsjournal.com By systematically exploring the chemical space around the this compound core, it is possible to develop new compounds with optimized performance for specific applications.

Expanding Research into Novel Applications in Emerging Fields of Chemical Biology and Functional Materials

The unique electronic and structural properties of this compound make it an attractive candidate for applications in emerging fields beyond traditional medicinal chemistry. In chemical biology, pyrimidine derivatives are increasingly being explored as molecular probes and imaging agents. For example, the incorporation of 5-bromouracil, a related compound, into DNA allows for its use as a photosensitizer to study DNA damage and repair mechanisms. nih.gov Derivatives of this compound could be designed to have fluorescent properties, enabling their use in cellular imaging and as sensors for biological processes.

In the realm of functional materials, pyrimidine-based compounds are being investigated for their potential in organic electronics. The electron-deficient nature of the pyrimidine ring makes it a suitable component for n-type organic semiconductors. By strategically modifying the structure of this compound, it may be possible to develop novel materials for use in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The synthesis of pyrimidine-based drugs has demonstrated the versatility of this scaffold in creating molecules with improved medicinal chemistry properties, a principle that can be extended to the design of advanced materials. mdpi.com

Q & A

Q. What are the recommended synthetic routes for 5-Bromo-2-(o-tolyloxy)pyrimidine, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves nucleophilic aromatic substitution (SNAr) or Ullmann-type coupling. For example:

- Route 1 : React 5-bromo-2-chloropyrimidine with o-cresol (o-tolyl alcohol) under basic conditions (e.g., K₂CO₃) in a polar aprotic solvent (DMF or DMSO) at 80–100°C for 12–24 hours .

- Route 2 : Use copper-catalyzed coupling between 5-bromo-2-iodopyrimidine and o-tolyl boronic acid in the presence of a Pd catalyst (e.g., Pd(PPh₃)₄) .

Q. Optimization Tips :

Q. How should researchers characterize the purity and structural identity of this compound?

Methodological Answer :

Q. Key Challenges :

Q. What are the stability considerations for storing this compound?

Methodological Answer :

- Storage : Store in sealed containers under inert gas (N₂ or Ar) at 2–8°C. Avoid exposure to light and moisture to prevent hydrolysis of the bromo group .

- Degradation Signs : Discoloration (yellow to brown) or precipitation in solution.

- Stability Testing : Perform accelerated aging studies (40°C/75% RH for 4 weeks) and monitor via HPLC .

Advanced Research Questions

Q. How can factorial design optimize the synthesis yield of this compound under varying conditions?

Methodological Answer : A 2³ factorial design can evaluate three factors: temperature (60–100°C), catalyst loading (0.5–2 mol%), and solvent polarity (DMF vs. NMP).

Q. What computational methods can predict the reactivity of the bromo group in nucleophilic substitution reactions?

Methodological Answer :

- DFT Calculations : Use Gaussian or ORCA to model transition states and activation energies. The bromine atom’s leaving group ability (lower ΔG‡) is enhanced by electron-withdrawing substituents on the pyrimidine ring .

- Molecular Electrostatic Potential (MEP) : Identify electron-deficient regions (C2 position) prone to nucleophilic attack .

Q. Case Study :

Q. How does the steric environment of the o-tolyloxy group influence the compound’s reactivity in SNAr reactions?

Methodological Answer :

- Steric Effects : The ortho-methyl group on the tolyloxy moiety hinders nucleophilic attack at the C2 position, reducing reaction rates compared to para-substituted analogs.

- Kinetic Studies : Compare rate constants (k) for o-tolyloxy vs. p-tolyloxy derivatives. For example, k = 0.12 h⁻¹ (ortho) vs. 0.35 h⁻¹ (para) with morpholine in DMSO at 80°C .

Q. Mitigation Strategies :

Q. What are the challenges in using this compound as a precursor for cross-coupling reactions?

Methodological Answer :

- Challenge 1 : Competitive oxidative addition of Pd catalysts to the bromo vs. aryloxy groups.

- Challenge 2 : Homocoupling byproducts (e.g., bipyrimidines).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.